2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride
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Overview
Description
2,2-Difluorobicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl It is a bicyclic amine derivative, characterized by the presence of two fluorine atoms on the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the direct fluorination of bicyclo[2.2.1]heptan-2-one using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The resulting 2,2-difluorobicyclo[2.2.1]heptan-2-one is then subjected to reductive amination using ammonia or an amine source, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluoroketones or difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols or difluoroalkanes.
Substitution: Formation of iodinated or thiocyanated derivatives.
Scientific Research Applications
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen or hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Similar bicyclic structure with fluorine atoms at different positions.
5,5-Difluorobicyclo[2.2.1]heptan-2-one: A ketone derivative with fluorine atoms at the 5,5-positions.
Uniqueness
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the specific positioning of the fluorine atoms at the 2,2-positions, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2,2-difluorobicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)4-5-1-2-6(7,10)3-5;/h5H,1-4,10H2;1H |
InChI Key |
BNLFIPMNVCUYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2(F)F)N.Cl |
Origin of Product |
United States |
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